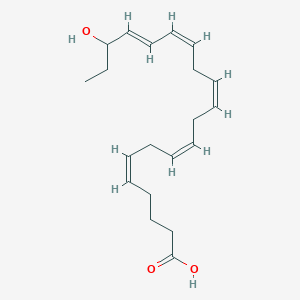

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid

描述

(±)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid (abbreviated as (±)-18-HEPE) is a hydroxylated derivative of eicosapentaenoic acid (EPA), an ω-3 polyunsaturated fatty acid (PUFA). This compound is characterized by a hydroxyl group at the 18th carbon and a conjugated double bond system (5Z,8Z,11Z,14Z,16E). It is a racemic mixture of the R and S enantiomers at the 18th position, making it distinct from its stereospecific counterparts like 18R-HEPE, which is biosynthesized enzymatically via cyclooxygenase-2 (COX-2) in endothelial cells treated with aspirin and TNF-α . (±)-18-HEPE serves as a precursor for specialized pro-resolving mediators (SPMs), including resolvins of the E-series (RvE1, RvE2), which are critical in resolving inflammation .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid typically involves the hydroxylation of eicosapentaenoic acid. This can be achieved through various chemical reactions, including:

Hydroxylation using osmium tetroxide (OsO4): This method involves the addition of OsO4 to the double bonds of eicosapentaenoic acid, followed by reduction with sodium bisulfite to introduce the hydroxyl group.

Epoxidation followed by hydrolysis: Eicosapentaenoic acid can be epoxidized using peracids such as m-chloroperbenzoic acid (m-CPBA), and the resulting epoxide can be hydrolyzed to yield the hydroxylated product.

Industrial Production Methods

Industrial production of this compound may involve biotechnological approaches, such as the use of genetically modified microorganisms capable of producing the compound through fermentation processes. These methods are often preferred due to their efficiency and sustainability.

化学反应分析

Hydroxylation and Enzymatic Oxidation

18-HEPE is synthesized via hydroxylation of EPA through enzymatic or non-enzymatic pathways:

-

Cyclooxygenase-2 (COX-2) : Aspirin-acetylated COX-2 catalyzes the conversion of EPA to 18(R)-HEPE, a precursor for resolvins like RvE1 and RvE4 .

-

Cytochrome P450 : Microbial P450 enzymes oxygenate EPA to form 18-HEPE, which is further metabolized by lipoxygenases (e.g., 15-LOX) into specialized pro-resolving mediators (SPMs) .

Key Reaction Pathway:

Chemical Modifications

18-HEPE undergoes characteristic reactions at its hydroxyl group and polyunsaturated backbone:

Biological Activity in Lipid Metabolism

18-HEPE modulates lipid-related gene expression in hepatic cells:

Table 1: Effects of 18-HEPE on HepG2 Cells (vs. EPA)

| Gene Target | Function | Regulation by 18-HEPE |

|---|---|---|

| SREBP-1c | Lipogenesis transcription factor | ↓ 45% (vs. ↓ 25% by EPA) |

| ACC | Fatty acid synthesis | ↓ 50% (vs. ↓ 30% by EPA) |

| SCD1 | Monounsaturated fatty acid production | ↓ 60% (vs. ↓ 35% by EPA) |

| PGC-1β | Mitochondrial biogenesis | ↓ 40% (vs. no change by EPA) |

-

18-HEPE (60 μM) significantly suppressed T0901317-induced expression of lipogenic genes, outperforming unmodified EPA .

Stability and Degradation

-

Auto-oxidation : The conjugated double bonds (5Z,8Z,11Z,14Z,16E) render 18-HEPE susceptible to radical-mediated peroxidation, forming hydroperoxides .

-

Storage : Stable at -20°C in ethanol or DMSO, but degrades rapidly at room temperature .

Comparative Reactivity

18-HEPE exhibits distinct reactivity compared to related hydroxy fatty acids:

科学研究应用

Cardiovascular Health

Case Study : A study involving fat-1 transgenic mice revealed that these mice exhibited resistance to pressure overload-induced cardiac remodeling when treated with 18-HEPE. The compound inhibited macrophage-mediated activation of cardiac fibroblasts, suggesting a protective role against heart failure mechanisms .

Mental Health

Case Study : In a clinical trial focusing on patients with major depressive disorder (MDD), those supplemented with EPA showed significant increases in plasma concentrations of 18-HEPE. This increase was correlated with reductions in inflammatory markers and improvements in depression symptoms, indicating a potential role for omega-3 supplementation in mental health treatment .

Diabetic Complications

Case Study : Research on diabetic rats demonstrated that oral intake of eicosapentaenoic acid led to increased levels of 18-HEPE, which helped recover retinal function and reduce oxidative stress markers associated with diabetic retinopathy. This suggests that 18-HEPE may play a role in preventing neurodegeneration in diabetic conditions .

Table 1: Summary of Research Findings on 18-HEPE Applications

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Cardiovascular Health | Cardiac remodeling in mice | Inhibition of pro-inflammatory activation; protection against fibrosis |

| Mental Health | Major depressive disorder | Increased 18-HEPE correlated with improved depression scores |

| Diabetic Complications | Diabetic retinopathy | Recovery of retinal function; reduction in oxidative stress |

Table 2: Clinical Trial Data on EPA and 18-HEPE

| Trial Participants | Intervention | Outcome Measures | Results |

|---|---|---|---|

| Patients with MDD | EPA supplementation (4 g/d) | IDS-C30 scores; hs-CRP levels | Higher response rates; significant reduction in symptoms and inflammation markers |

作用机制

The mechanism of action of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid involves its interaction with various molecular targets and pathways:

Molecular Targets: It interacts with enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the metabolism of fatty acids.

Pathways: It modulates the production of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses.

相似化合物的比较

Comparison with Similar Compounds

Functional Differences

- Bioactivity : (±)-18-HEPE exhibits weaker anti-inflammatory effects compared to its stereospecific counterpart 18R-HEPE, which is efficiently converted to RvE1 (EC₅₀ = 0.1–10 nM) . RvE1 and RvE2 are 100–1,000-fold more potent than (±)-18-HEPE in reducing leukocyte recruitment and cytokine production .

- Metabolic Stability : (±)-18-HEPE is rapidly metabolized in vivo, whereas RvE1 and RvE2 have extended half-lives due to enzymatic stabilization (e.g., epoxide hydrolases) .

Clinical and Experimental Relevance

- (±)-18-HEPE is primarily used as a synthetic standard in lipidomics studies to quantify endogenous 18R-HEPE and resolvins .

- In murine models of nonalcoholic steatohepatitis (NASH), (±)-18-HEPE supplementation reduced hepatic triglycerides but was less effective than RvE1 in reversing fibrosis .

Research Findings and Data Tables

Table 1: Plasma Levels of EPA-Derived Mediators in Humans

Table 2: Binding Energies of EPA-Derived Compounds to Inflammatory Targets

生物活性

(+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid (18-HEPE) is a metabolite of eicosapentaenoic acid (EPA), an omega-3 fatty acid known for its cardioprotective and anti-inflammatory properties. This article explores the biological activity of 18-HEPE, focusing on its mechanisms of action, therapeutic potential, and implications in various health conditions.

18-HEPE exerts its biological effects primarily through modulation of inflammatory pathways and cellular signaling. It has been shown to:

- Inhibit Proinflammatory Cytokines : 18-HEPE reduces the activation of macrophages and the production of proinflammatory cytokines, which is crucial in conditions like cardiac remodeling and inflammation .

- Promote Resolution of Inflammation : The compound enhances the resolution phase of inflammation by upregulating anti-inflammatory mediators such as IL-10 . This is particularly relevant in chronic inflammatory diseases.

Cardiovascular Health

Research indicates that 18-HEPE plays a significant role in cardiovascular protection:

- Cardiac Remodeling : In studies involving fat-1 transgenic mice (which produce EPA endogenously), administration of 18-HEPE was found to protect against pressure overload-induced cardiac remodeling by inhibiting the proinflammatory activation of cardiac fibroblasts .

- Plaque Regression : A study demonstrated that higher levels of 18-HEPE were associated with regression of coronary artery plaques in patients treated with EPA and DHA .

Neuroprotective Effects

Emerging evidence suggests that 18-HEPE may have neuroprotective properties:

- Retinal Health : In diabetic models, 18-HEPE was shown to rescue amacrine cell function and promote recovery in retinal neurodegeneration through upregulation of brain-derived neurotrophic factor (BDNF) in Müller glia cells . This highlights its potential in treating diabetic retinopathy.

Case Studies and Clinical Findings

Several clinical studies have highlighted the effects of 18-HEPE in various health contexts:

Therapeutic Implications

Given its biological activity, 18-HEPE presents several therapeutic opportunities:

- Cardiovascular Disease : Its ability to mitigate inflammation and promote plaque regression suggests potential use in cardiovascular therapies.

- Neurodegenerative Diseases : The neuroprotective effects observed indicate a possible role in treating conditions like diabetic retinopathy and other retinal disorders.

- Chronic Inflammatory Conditions : By promoting resolution pathways, it could be beneficial in managing chronic inflammatory diseases.

常见问题

Basic Research Questions

Q. What enzymatic pathways are involved in the biosynthesis of (+/-)-18-hydroxy-5Z,8Z,11Z,14Z,16E-eicosapentaenoic acid (18-HEPE), and how can these pathways be experimentally modulated?

- Methodological Answer : 18-HEPE is generated via cyclooxygenase-2 (COX-2) acetylation by aspirin or other nonsteroidal anti-inflammatory drugs (NSAIDs), which shifts EPA metabolism toward 18R-HEPE production . To study this, researchers can:

- Treat human endothelial cells or recombinant COX-2 with aspirin (10–100 µM) and analyze products via LC-MS/MS.

- Use deuterated EPA (e.g., EPA-d5) as an internal standard for precise quantification .

Q. How can 18-HEPE be reliably quantified in biological samples, and what are common analytical pitfalls?

- Methodological Answer :

- Extraction : Use solid-phase extraction (SPE) with C18 columns to isolate lipid mediators from plasma or tissue homogenates.

- Detection : Employ LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Deuterated standards (e.g., 18-HEPE-d4) are critical for correcting matrix effects .

- Pitfalls : Oxidation during sample preparation may artifactually increase epoxy/hydroperoxy derivatives. Include antioxidants (e.g., BHT) in extraction buffers .

Q. What is the functional role of 18-HEPE in resolving inflammation, and how can this be tested in vitro?

- Methodological Answer :

- Assays : Use transendothelial migration assays with human neutrophils. 18-HEPE (10–100 nM) inhibits migration by ~50% via reducing adhesion molecule expression .

- Models : Co-culture endothelial cells with neutrophils and quantify mediator production (e.g., RvE1, RvE2) using lipidomics .

Advanced Research Questions

Q. How does the stereochemistry of 18-HEPE influence its bioactivity, and what methods resolve enantiomeric forms?

- Methodological Answer :

- Chiral Separation : Use chiral HPLC columns (e.g., Chiralpak IA) with MS detection to distinguish 18R-HEPE (anti-inflammatory) from 18S-HEPE .

- Functional Testing : Compare enantiomers in murine peritonitis models; 18R-HEPE reduces neutrophil infiltration by >60% vs. 18S-HEPE .

Q. What experimental models best recapitulate the transcellular biosynthesis of 18-HEPE-derived resolvins?

- Methodological Answer :

- Co-culture Systems : Human endothelial cells (HUVECs) with neutrophils or macrophages. Pre-treat HUVECs with aspirin (100 µM, 24 hr) to upregulate 18-HEPE production .

- In Vivo Models : Use zebrafish larvae or murine ischemia-reperfusion injury models. Intraperitoneal 18-HEPE (1 µg/mouse) enhances efferocytosis by macrophages .

Q. How do discrepancies arise between in vitro and in vivo studies of 18-HEPE’s anti-inflammatory effects?

- Methodological Answer :

- Pharmacokinetics : In vivo, rapid conversion to resolvins (e.g., RvE1) occurs, complicating dose-response relationships. Use stable isotope tracing (e.g., 13C-18-HEPE) to track metabolites .

- Model Limitations : Murine models may lack human-specific COX-2 isoforms. Validate findings in humanized mice or primary cell systems .

Q. What strategies enhance the stability of 18-HEPE in aqueous solutions for in vitro assays?

- Methodological Answer :

- Solubility : Dissolve in ethanol (stock: 1 mg/mL) and dilute in PBS with 0.1% BSA to prevent aggregation .

- Storage : Store aliquots at -80°C under argon to minimize oxidation. Avoid repeated freeze-thaw cycles .

Q. How can genetic models (e.g., COX-2 knockouts) clarify the role of 18-HEPE in disease?

- Methodological Answer :

- Knockout Mice : Compare wild-type and COX-2-/- mice in colitis or atherosclerosis models. Rescue experiments with exogenous 18-HEPE (0.1–1 mg/kg) can confirm specificity .

- CRISPR/Cas9 : Silence COX-2 in cell lines (e.g., THP-1 macrophages) to study 18-HEPE biosynthesis .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting results on 18-HEPE’s potency in different inflammatory models?

- Key Factors :

- Species Differences : Human neutrophils produce RvE1 from 18-HEPE, while murine systems may favor RvE2 .

- Dosage Variability : Supraphysiological doses (e.g., >1 µM) in vitro may saturate receptors, masking physiological effects .

Q. How do lipid mediator networks (e.g., interactions with leukotrienes) modulate 18-HEPE’s activity?

- Methodological Answer :

- Inhibition Studies : Co-administer 18-HEPE with leukotriene B4 (LTB4) antagonists in murine air pouch models. Lipidomic profiling reveals competitive metabolism via 5-lipoxygenase .

- Pathway Mapping : Use software (e.g., LipidMAPS Pathway Builder) to model crosstalk between EPA-derived mediators and pro-inflammatory eicosanoids .

属性

IUPAC Name |

(5Z,8Z,11Z,14Z,16E)-18-hydroxyicosa-5,8,11,14,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-2-19(21)17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20(22)23/h4-7,10-13,15,17,19,21H,2-3,8-9,14,16,18H2,1H3,(H,22,23)/b6-4-,7-5-,12-10-,13-11-,17-15+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRWYBGFSVUBWMO-UXNZXXPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=CCC=CCC=CCC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(/C=C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。